
2-(4-Benzylphenoxy)ethanamine
Overview
Description
2-(4-Benzylphenoxy)ethanamine is an organic compound with the molecular formula C15H17NO2 It is a derivative of ethanamine, where the hydrogen atoms are substituted by a benzyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylphenoxy)ethanamine typically involves the reaction of 4-benzylphenol with ethylene oxide in the presence of a base to form 2-(4-benzylphenoxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylphenoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
Scientific Research Applications
Key Characteristics:
- Molecular Formula: C15H17NO
- Molecular Weight: 229.31 g/mol
Medicinal Chemistry
2-(4-Benzylphenoxy)ethanamine is being explored for its potential therapeutic properties, particularly in the treatment of various diseases. Research indicates its efficacy in:
- Anti-cancer Activity: Studies suggest that this compound may exhibit anti-proliferative effects by interacting with specific molecular targets within cancer cells. For instance, it may act on the anti-estrogen binding site, influencing cell growth pathways.
- Anti-inflammatory Effects: The compound's structure allows it to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease treatments.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:
- Formation of Novel Compounds: It can be utilized to create derivatives that may possess enhanced biological activities or novel chemical properties.
- Building Block for Drug Development: The compound's unique structure provides a versatile platform for designing new pharmaceuticals targeting specific biological pathways.
Material Science
The compound is also being investigated for its applications in material science:
- Development of Specialty Chemicals: Its chemical properties make it suitable for creating materials with unique functionalities, which can be applied in various industrial processes .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Study | Focus | Findings |
---|---|---|
Anti-cancer Activity | Demonstrated potential anti-proliferative effects on cancer cells through receptor interaction. | |
Organic Synthesis | Utilized as an intermediate to synthesize novel compounds with enhanced biological activities. | |
Material Science | Investigated for its role in developing specialty chemicals with unique properties. |
Mechanism of Action
The mechanism of action of 2-(4-benzylphenoxy)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzylphenoxy)ethanamine: This compound has a similar structure but with the benzyl group attached to the second position of the phenoxy ring.
2-(4-Benzyloxy)phenoxy)ethanamine: Another similar compound with a benzyloxy group instead of a benzyl group.
Uniqueness
2-(4-Benzylphenoxy)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-(4-Benzylphenoxy)ethanamine, also known as PBPE, is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of PBPE, focusing on its mechanisms of action, effectiveness in various studies, and its implications in medical research.
Chemical Structure and Properties
The structure of this compound consists of a benzylphenoxy group attached to an ethylamine chain. This unique configuration contributes to its distinct chemical reactivity and biological interactions. The compound is recognized for its ability to interact with various cellular pathways, particularly in cancer cells.
PBPE exhibits multiple mechanisms of action, primarily through its interaction with the antiestrogen binding site (AEBS) and other cellular pathways.
- Inhibition of Cancer Cell Proliferation : Research indicates that PBPE can inhibit the growth of breast cancer cell lines, such as MCF-7. It has been shown to work synergistically with other agents like Tamoxifen (Tam), enhancing the apoptotic effects on cancer cells by interfering with the mevalonate pathway at the level of protein farnesylation .
- Induction of Apoptosis : Studies have demonstrated that PBPE induces apoptosis through various signaling pathways. The combination treatment with R115,777 and PBPE has been shown to activate apoptotic pathways effectively, leading to increased cell death in tumor cells .
- Cholesterol Metabolism Interference : PBPE's role in modulating cholesterol metabolism is significant. It has been implicated in altering sterol profiles in cancer cells, which can affect cell survival and differentiation .
Case Studies and Research Findings
Several studies have investigated the biological activity of PBPE:
- Study on MCF-7 Cell Lines : A study reported that PBPE combined with R115,777 exhibited a synergistic effect on inhibiting MCF-7 cell growth. The treatment led to significant apoptosis, indicating that PBPE can enhance the efficacy of existing cancer therapies .
- Cholesterol Metabolism Study : Research highlighted that PBPE affects cholesterol biosynthesis pathways, leading to the accumulation of specific sterols associated with cell differentiation and death in breast cancer cells . This suggests a potential avenue for enhancing hormone therapy efficacy.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Cell Line / Model | Outcome |
---|---|---|---|
Inhibition of Cell Proliferation | Synergistic effect with R115,777 | MCF-7 | Significant growth inhibition |
Induction of Apoptosis | Activation of apoptotic pathways | MCF-7 | Increased apoptosis observed |
Modulation of Cholesterol Metabolism | Alteration of sterol profiles | Breast Cancer Models | Induction of differentiation |
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(4-benzylphenoxy)ethanamine |
InChI |
InChI=1S/C15H17NO/c16-10-11-17-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12,16H2 |
InChI Key |
MJTXDDKAEQAMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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